molecular formula C18H12Cl2N6O B2975854 3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-72-9

3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2975854
CAS No.: 881073-72-9
M. Wt: 399.24
InChI Key: SJGMESPCJUQYMT-UHFFFAOYSA-N
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Description

3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 881073-72-9) is a sophisticated small molecule research compound featuring a pyrazolo[3,4-d]pyrimidine core scaffold, a structure recognized for its significant potential in oncological research and kinase inhibition studies . This compound has a molecular formula of C₁₈H₁₂Cl₂N₆O and a molecular weight of 399.24 g/mol . The pyrazolo[3,4-d]pyrimidine moiety serves as a bioisostere of the purine base adenine, allowing the molecule to compete with ATP for binding sites in the catalytic domains of various kinase targets . This mechanism is central to its research value, particularly in the investigation of aberrant signaling pathways in cancer cells . Compounds within this chemical class have demonstrated potent inhibitory effects against critical oncological targets, including epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . Research into analogous structures has shown promising anti-proliferative activities against diverse cancer cell lines, inducing cell cycle arrest and promoting apoptosis, which positions this compound as a valuable tool for probing cell cycle mechanisms and developing novel targeted therapies . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGMESPCJUQYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as an antileishmanial and antimalarial agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

N′-[1-(3-Chloro-4-Methylphenyl)Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxy-Benzohydrazide

  • Structural Differences :
    • The aryl group at position 1 is 3-chloro-4-methylphenyl (vs. 3-chlorophenyl in the target compound).
    • The benzohydrazide substituent has a 4-methoxy group (vs. 3-chloro).
  • The methoxy group enhances solubility due to its polar nature, while the chloro group in the target compound improves lipophilicity .
  • Molecular Weight : 408.846 (higher than the target compound due to methoxy and methyl groups).

3,4-Dimethoxy-N'-[1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Benzohydrazide (K405-3871)

  • Structural Differences :
    • Position 1 substitution: 3-methylphenyl (less electronegative than 3-chlorophenyl).
    • Benzohydrazide substituent: 3,4-dimethoxy (vs. 3-chloro).
  • Impact on Properties :
    • Methoxy groups improve aqueous solubility but reduce membrane permeability compared to chloro substituents.
    • The methylphenyl group may lower receptor affinity due to reduced halogen bonding .
  • Molecular Formula : C₂₁H₂₀N₆O₃ (higher oxygen content than the target compound).

N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}Butanamide

  • Structural Differences :
    • Substitution at position 4: butanamide (vs. benzohydrazide).
  • Impact on Properties: The amide group offers metabolic stability but fewer hydrogen-bonding sites compared to hydrazide.
  • Molecular Weight : 395.8455 (comparable to the target compound).

Bisarylurea Derivatives with Pyrazolo[3,4-d]Pyrimidine Scaffold

  • Example : 1-(3-Chlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea.
  • Structural Differences :
    • Urea linkage replaces hydrazide.
    • Tetrahydro-2H-pyran group introduces a cyclic ether.
  • The pyran group improves pharmacokinetic properties (e.g., half-life) .

Antimicrobial Pyrazolo[3,4-d]Pyrimidines with Benzothiazole Moieties

  • Example : 1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Structural Differences :
    • Benzothiazole replaces benzohydrazide.
  • Impact on Properties: Benzothiazole enhances antimicrobial activity against pathogens like P. aeruginosa and C. albicans. Chlorophenyl groups synergize with the benzothiazole for improved target binding .

Key Comparative Findings

Property Target Compound 3-Chloro-4-Methylphenyl Analog K405-3871 Butanamide Derivative
Molecular Weight ~395 (estimated) 408.846 374.4 395.8455
Solubility Moderate (chloro groups) High (methoxy) Moderate Low (amide)
Bioactivity Anticipated kinase inhibition Unreported Screening compound Unreported
Halogen Bonding Strong (dual chloro) Moderate (single chloro) Absent Present (single chloro)

Biological Activity

3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse pharmacological activities, making them a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12Cl2N6OC_{18}H_{12}Cl_2N_6O, with a molecular weight of 396.23 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications in various diseases.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For example, compounds within this class have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. A study highlighted that derivatives similar to this compound demonstrated effective inhibition of BRAF(V600E) kinase activity, which is pivotal in certain cancers such as melanoma .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, related pyrazole derivatives have been reported to exhibit antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings .

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in chronic inflammatory responses .

Case Studies and Research Findings

Study FocusFindingsReference
Antitumor ActivityInhibition of BRAF(V600E) kinase; effective against melanoma cell lines
Antimicrobial ActivityEffective against multiple bacterial strains; antifungal properties noted
Anti-inflammatory EffectsInhibition of TNF-α and NO production

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